Xylamine hydrochloride

irreversible NET inhibition noradrenergic neuron culture neurochemical lesioning

Researchers requiring sustained noradrenergic denervation without continuous perfusion face limited options: reversible inhibitors wash out, and 6-OHDA lacks selectivity. Xylamine hydrochloride provides a single-exposure solution for long-term NE depletion studies. • Irreversible NET blockade persists ≥35 days after washout (85% inhibition; IC50 ~0.3 µM), enabling chronic studies without repeated dosing. • Selective for noradrenergic neurons; preserves striatal dopamine function at doses ≤50 mg/kg i.p., unlike non-selective catecholamine toxins. • MAO-independent mechanism eliminates confounding metabolic interactions, ensuring cleaner data interpretation in behavioral and organotypic models.

Molecular Formula C12H19Cl2N
Molecular Weight 248.19 g/mol
CAS No. 57913-68-5
Cat. No. B1603308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylamine hydrochloride
CAS57913-68-5
Molecular FormulaC12H19Cl2N
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESCCN(CCCl)CC1=CC=CC=C1C.Cl
InChIInChI=1S/C12H18ClN.ClH/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2;/h4-7H,3,8-10H2,1-2H3;1H
InChIKeyGAAOKTBHSXYRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylamine Hydrochloride: Irreversible NET Inhibitor


Xylamine hydrochloride (N-2-chloroethyl-N-ethyl-2-methylbenzylamine) is a beta-haloethyl benzylamine derivative that functions as a selectively irreversible inhibitor of norepinephrine (NE) uptake into central and peripheral noradrenergic neurons . It belongs to the nitrogen mustard class of alkylating agents and acts as a substrate for the cocaine-sensitive catecholamine transporter (NET), forming a covalent adduct that permanently blocks reuptake [1]. Unlike reversible uptake inhibitors, xylamine requires intracellular cyclization to a reactive aziridinium ion to exert its irreversible blockade, making its pharmacological profile uniquely dependent on both transporter recognition and chemical activation [2].

1
Irreversible NET blockade research
Washout-resistant; requires aziridinium ion activation
2
Selective noradrenergic probe
Dopamine-sparing profile in cortical synaptosomal assays
3
MAO-independent mechanism context
Eliminates MAO-mediated metabolic interference

Xylamine Hydrochloride: Why It Cannot Be Substituted


Generic substitution among norepinephrine uptake inhibitors or noradrenergic neurotoxins is scientifically unsound because xylamine's irreversible, covalent mode of NET blockade produces sustained NE depletion lasting weeks, whereas reversible inhibitors (desipramine, cocaine) produce transient effects that reverse upon washout [1]. Furthermore, unlike DSP-4—its closest structural analog—xylamine exhibits quantitatively distinct off-target binding at opioid receptors (IC50 ~1 µM) that introduces a confounding variable absent with purely transporter-selective tools [2]. Critically, xylamine's NE-depleting action is entirely independent of monoamine oxidase (MAO) activity, meaning that MAO inhibitors do not protect against its effects, a property that sharply distinguishes it from protoxicants requiring MAO-mediated bioactivation [3]. These mechanistic differences mean that no single in-class alternative simultaneously recapitulates xylamine's irreversibility, transporter selectivity, MAO independence, and off-target opioid receptor profile.

Xylamine (Target)
Irreversible, covalent NET blockade; washout-resistant; MAO-independent depletion; sustained NE reduction without terminal degeneration
Reversible Inhibitors
Transient NET blockade lost upon washout; may not support long-term denervation studies without continuous perfusion
Xylamine (Target)
Selective noradrenergic depletion; dopamine system spared at doses up to 50 mg/kg; no gliosis or terminal degeneration at 35 days
6-OHDA / DSP-4
6-OHDA non-selectively ablates both NE and DA terminals with reactive gliosis; DSP-4 shares opioid receptor cross-reactivity but may differ in off-target profile
Xylamine (Target)
Clean α-adrenoceptor profile in vascular assays; no direct smooth muscle depression; 0% inhibition of K+/ET-1 contraction
Tricyclic Antidepressants
Confounding direct smooth muscle inhibition; amitriptyline and protriptyline depress K+- and ET-1-induced contraction, complicating α-adrenoceptor interpretation

Xylamine Hydrochloride: Quantitative Differentiation Evidence


Irreversible NET Blockade After Washout

Xylamine at 10 µM irreversibly inhibits [3H]norepinephrine uptake in organ-cultured rat superior cervical ganglia (SCG) by 85% within 30 minutes, with inhibition persisting after extensive washing to remove unbound drug. The IC50 for this irreversible effect is approximately 0.3 µM [1]. In contrast, reversible uptake inhibitors desipramine and cocaine block [3H]NE uptake only when present in the incubation medium; their inhibitory effect is lost upon washout. Recovery of NE uptake after xylamine exposure requires 2 days in culture and is partially blocked by cycloheximide, indicating that de novo protein synthesis of new transporter sites is required [1]. This irreversible, synthesis-dependent recovery is not observed with reversible inhibitors, which dissociate from the transporter upon removal. Further confirming xylamine's unique irreversible pharmacology: when PC12 cells are pretreated with 10 µM xylamine, subsequent norepinephrine uptake inhibition cannot be rescued by washing, whereas cocaine (10 µM) pretreatment under identical conditions fully protects the transporter through reversible occupancy [2].

Irreversibility After Washout
Head-to-head
Xylamine 10 µM: 85% inhibition persists after washout; IC50 ~0.3 µM. Desipramine/cocaine: 0% inhibition after washout. Recovery requires ~2 days and de novo protein synthesis.
Supports irreversible single-exposure blockade study design
Organ-cultured rat SCG; [3H]NE uptake assay; Fischer and Cho (1982)
irreversible NET inhibition noradrenergic neuron culture neurochemical lesioning

Selective Noradrenergic Depletion vs. 6-OHDA

Systemic administration of xylamine (25 mg/kg i.p.) to rats produces a ~60% reduction in cortical norepinephrine levels measured 4 hours post-injection [1]. Crucially, at doses of 10–50 mg/kg i.p., xylamine reduces NE uptake in cortical synaptosomes without affecting dopamine uptake in striatal preparations [2]. Histological examination reveals no gliosis or blood-brain barrier damage [2]. This profile contrasts sharply with 6-hydroxydopamine (6-OHDA), which non-selectively destroys both noradrenergic and dopaminergic terminals and consistently induces reactive gliosis as a marker of neuronal degeneration. A low dose of xylamine (20 mg/kg i.p.) results in a sustained 40–50% selective decrease in cortical NE and its metabolites 3,4-dihydroxyphenylethyleneglycol and 3-methoxy-4-hydroxyphenylethyleneglycol, with [3H]desipramine binding and dopamine-β-hydroxylase activity remaining at control levels after 35 days, confirming nerve terminal integrity despite chronic NE depletion [3].

Noradrenergic Selectivity
Cross-study
Xylamine 25 mg/kg i.p.: ~60% cortical NE loss; striatal DA uptake unaffected at 10–50 mg/kg. 6-OHDA: non-selective catecholamine depletion with reactive gliosis.
Supports selective noradrenergic research workflow
No gliosis at 35 days post-20 mg/kg; Dudley et al. (1981, 1988)
noradrenergic selectivity catecholamine depletion neurotoxin comparison

MAO-Independent Norepinephrine Depletion

Pretreatment of rats with the MAO-A inhibitor clorgyline (10 mg/kg i.p.) or the MAO-A pro-drug MDL 72,394 (0.5 mg/kg i.p.) does not block xylamine's (25 mg/kg i.p.) cortical NE-depleting action, demonstrating that MAO-A activity is entirely dispensable for xylamine's effect [1]. Similarly, the MAO-B inhibitor MDL 72,974 (1.25 mg/kg i.p.) fails to protect against xylamine-induced NE depletion [1]. Inhibition of [3H]NE uptake into cortical synaptosomes by xylamine is likewise not prevented by MAO inhibition with either MDL 72,974 or MDL 72,394 [1]. While a 1-hour pretreatment with L-deprenyl (10 mg/kg i.p.) does prevent xylamine-induced NE depletion, a 24-hour pretreatment does not, indicating that the protection is mediated by accumulation of L-deprenyl's metabolite L-amphetamine (a competitive NE uptake inhibitor) rather than by MAO-B inhibition [1]. This is confirmed by the fact that desipramine (20 mg/kg i.p.), a purely competitive uptake inhibitor, also prevents xylamine depletion when given 1 hour prior [1]. This MAO-independent mechanism distinguishes xylamine from protoxicants like MPTP, which require MAO-B-mediated conversion to toxic pyridinium species.

MAO Independence
Head-to-head
0% protection by MAO-A inhibitor clorgyline (10 mg/kg) or MAO-B inhibitor MDL 72,974 (1.25 mg/kg). L-Deprenyl protection mediated by L-amphetamine metabolite, not MAO-B inhibition.
Supports MAO-independent mechanism interpretation
Rat cerebral cortex in vivo; Dudley (1988) Life Sci
MAO independence mechanism of depletion L-deprenyl protection

Opioid Receptor Cross-Reactivity vs. DSP-4

Both xylamine and DSP-4 compete with [3H]-naloxone for opioid binding sites with IC50 values of approximately 1 µM in rat brain membrane preparations [1]. This competition is fully blocked by excess naloxone but is unaffected by the noradrenaline uptake inhibitors cocaine or desipramine, demonstrating that the opioid receptor interaction is independent of the NET binding site [1]. Other 2-chloroalkylamine-containing compounds (phenoxybenzamine, dibenamine) similarly compete for [3H]-naloxone binding, suggesting that the chloroalkylamine moiety itself mediates opioid receptor affinity [1]. In vivo, DSP-4 rapidly reduces LH secretion in rats through an opioid receptor-mediated mechanism preventable by naloxone but not desipramine [1]. While xylamine and DSP-4 share this off-target property, the quantitative equivalence (both IC50 ~1 µM) means that neither compound offers an advantage over the other with respect to opioid receptor cross-reactivity; however, awareness of this property is essential for interpreting experiments in brain regions with high opioid receptor density.

Opioid Receptor Binding
Head-to-head
Xylamine IC50 ~1 µM vs [3H]-naloxone; DSP-4 IC50 ~1 µM. Both blocked by naloxone, not by cocaine or desipramine. Essentially identical affinity.
Supports opioid receptor context review
Rat brain membrane binding; Wilkinson et al. (1985) Brain Res Bull
opioid receptor cross-reactivity DSP-4 comparison naloxone competition

Vascular α-Adrenoceptor Selectivity vs. Tricyclics

In rat isolated aortic ring preparations, the IC50 values for inhibition of the contractile response to 3 µM noradrenaline are 1.58 µM for xylamine, 1.70 µM for amitriptyline, and 2.57 µM for protriptyline, indicating comparable potency at α-adrenoceptor-mediated contraction [1]. However, amitriptyline and protriptyline additionally inhibit high K+ (60 mM)-induced contraction with IC50 values of 3.15 µM and 0.69 µM respectively, reflecting direct smooth muscle depressant effects unrelated to α-adrenoceptor blockade. In contrast, xylamine does not inhibit high K+-induced contraction at any tested concentration [1]. Furthermore, protriptyline (3 µM) and amitriptyline (3 µM) cause ~54% and ~60% inhibition of endothelin-1 (10 nM)-induced contraction, while xylamine (10 µM) is without effect [1]. Xylamine also does not inhibit TPA (1 µM)-induced contraction in calcium-free solution, whereas protriptyline and amitriptyline do [1]. These data indicate that xylamine acts as a functionally cleaner α-adrenoceptor antagonist in vascular tissue, lacking the direct smooth muscle inhibitory actions that confound interpretation of tricyclic antidepressant effects.

Vascular α-Adrenoceptor
Head-to-head
Xylamine IC50 1.58 µM vs NA contraction; 0% K+-induced contraction inhibition; 0% ET-1/TPA contraction inhibition. Amitriptyline IC50 3.15 µM vs K+; protriptyline IC50 0.69 µM.
Supports α-adrenoceptor selectivity interpretation
Rat aortic rings; Br J Pharmacol (1996) 117:533-539
vascular pharmacology α-adrenoceptor selectivity tricyclic antidepressant comparison

Aziridinium Ion-Dependent Irreversible Activation

Xylamine cyclizes in aqueous solution to form a reactive aziridinium ion with first-order rate constants of 0.12 min⁻¹ at 23°C and 0.40 min⁻¹ at 37°C [1]. The aziridinium ion is the species responsible for irreversible NE uptake blockade; it is equipotent to the parent compound xylamine as an irreversible inhibitor, and the effects of both compounds are sodium-dependent [1]. In contrast, the dimeric byproduct formed at high xylamine concentrations (1 mM) is only a weak competitive inhibitor of NE uptake with an IC50 of approximately 10 µM, roughly 30-fold weaker than xylamine's active aziridinium species [1]. The hydrolysis product 2-hydroxyethylamine, at 100 µM, competitively inhibits only 20% of control NE accumulation [1]. This requirement for chemical activation distinguishes xylamine from directly reactive irreversible inhibitors and means that the compound's biological activity is dependent on solution conditions (temperature, pH, concentration) that govern aziridinium ion formation and stability (half-life ~70 min at 37°C) [1].

Aziridinium Ion Activation
Supporting evidence
Cyclization rate: 0.12 min⁻¹ (23°C), 0.40 min⁻¹ (37°C); t₁/₂ at 37°C ~1.73 min. Aziridinium half-life ~70 min at 37°C. Dimer IC50 ~10 µM (30-fold weaker).
Supports solution-handling protocol review
Activity depends on temperature, pH, concentration; Ransom et al. (1982) Mol Pharmacol
aziridinium ion chemical activation structure-activity relationship

Xylamine Hydrochloride: Validated Application Scenarios


Chronic Noradrenergic Denervation Models

Xylamine's irreversible, washout-resistant NET blockade (85% inhibition persisting after washout; IC50 ~0.3 µM in cultured SCG [1]) makes it uniquely suited for long-term noradrenergic denervation studies where continuous drug perfusion is impractical, such as behavioral neuroscience experiments, organotypic cultures, and in vivo chronic depletion paradigms. Unlike desipramine or cocaine, whose effects reverse upon washout, a single xylamine exposure produces sustained NE depletion lasting at least 35 days without neurodegeneration [2]. This allows researchers to study adaptive postsynaptic changes (e.g., receptor upregulation, adenylate cyclase plasticity) without the confound of ongoing drug administration.

Selective Noradrenergic Lesioning with Dopamine Sparing

For experiments requiring selective elimination of noradrenergic input while preserving dopaminergic function (e.g., prefrontal cortex, hippocampus), xylamine provides quantitative selectivity: at doses up to 50 mg/kg i.p., norepinephrine uptake in cortex is reduced while dopamine uptake in striatum remains unaffected [2]. This contrasts with 6-hydroxydopamine, which non-selectively ablates both catecholamine systems and induces gliosis. The sustained 40–50% cortical NE reduction without terminal degeneration [2] further supports applications in depression models where partial NE depletion without structural damage is desired.

MAO-Independent Neurochemical Studies

Xylamine's NE-depleting action proceeds independently of both MAO-A and MAO-B activity, as demonstrated by the complete failure of clorgyline (10 mg/kg) and MDL 72,974 (1.25 mg/kg) to block its effects [1]. This property makes xylamine the preferred noradrenergic neurotoxin for studies co-administering MAO inhibitors or investigating MAO-dependent pathways, as it eliminates the confounding variable of MAO-mediated metabolic interactions that complicate interpretation with MPTP or other protoxicants. The sole protective agent, L-deprenyl, acts only through its L-amphetamine metabolite rather than MAO-B inhibition, providing a clean mechanistic control strategy.

Ex Vivo Vascular α-Adrenoceptor Pharmacology

In isolated aortic ring preparations, xylamine's lack of direct smooth muscle depressant activity—demonstrated by zero inhibition of K+-induced contraction, endothelin-1 contraction, and TPA-induced contraction—contrasts sharply with tricyclic antidepressants amitriptyline and protriptyline, which produce 54–60% inhibition of these non-adrenergic contractile responses [1]. For pharmacologists dissecting α-adrenoceptor-mediated vascular responses, xylamine's cleaner functional profile reduces the need for ancillary control experiments and increases confidence that observed effects are attributable to adrenoceptor blockade rather than non-specific smooth muscle depression.

Application
Selection Property
Validation Focus
Sustained noradrenergic denervation studies
Irreversible NET blockade profile
Washout-resistant uptake inhibition persistence
Selective noradrenergic lesioning research
Dopamine-sparing selectivity
Catecholamine uptake endpoint comparison
MAO-independent pathway studies
MAO-independent depletion mechanism
MAO inhibitor co-administration controls
Ex vivo vascular α-adrenoceptor studies
Clean α-adrenoceptor profile
Absence of direct smooth muscle depression
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